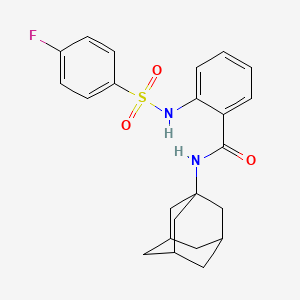![molecular formula C27H35N3O4 B11500759 1-[4-(Hexyloxy)phenyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11500759.png)
1-[4-(Hexyloxy)phenyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Hexyloxy)phenyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-[4-(Hexyloxy)phenyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through cyclization reactions involving appropriate dicarboxylic acid derivatives.
Introduction of the hexyloxyphenyl group: This step usually involves nucleophilic substitution reactions where a hexyloxy group is introduced to a phenyl ring.
Attachment of the methoxyphenylpiperazine moiety: This is typically done through amide bond formation or similar coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(Hexyloxy)phenyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound can be used to study interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its structural properties, it may be investigated for potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-[4-(Hexyloxy)phenyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the core structure but differ in their substituents, leading to variations in biological activity.
Phenylpiperazine derivatives: These compounds have similar piperazine moieties but different aromatic substituents, affecting their interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H35N3O4 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H35N3O4/c1-3-4-5-6-18-34-23-12-10-21(11-13-23)30-26(31)20-25(27(30)32)29-16-14-28(15-17-29)22-8-7-9-24(19-22)33-2/h7-13,19,25H,3-6,14-18,20H2,1-2H3 |
InChI Key |
BDNQSUKFEIDULG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol](/img/structure/B11500690.png)
![N-[1-(2-chlorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B11500691.png)
![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11500698.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11500707.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide](/img/structure/B11500710.png)
![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methylbenzamide](/img/structure/B11500718.png)
![2'-amino-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11500722.png)
![5-[(2-methylphenoxy)methyl]-4-phenyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11500726.png)
![N-[3-(2-fluorophenyl)-2-phenylpropyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11500729.png)
![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B11500732.png)
![3-[(3-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11500735.png)
![ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11500736.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11500738.png)
